molecular formula C11H16BrNO2 B12698482 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine CAS No. 52432-70-9

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine

Cat. No.: B12698482
CAS No.: 52432-70-9
M. Wt: 274.15 g/mol
InChI Key: YJJFYOKEGOFNFA-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine, more commonly known as DOB or Brolamfetamine, is a potent synthetic phenethylamine of significant interest in neuroscience and pharmacological research . This compound acts as a high-affinity agonist at key serotonin receptor subtypes, including 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors, making it a valuable chemical tool for studying the structure and function of the serotonergic system . Its high potency and selectivity for 5-HT 2 receptors are attributed to its distinct chemical structure, featuring a primary amine functionality separated from a 2,5-dimethoxy-4-bromo substituted phenyl ring by a two-carbon chain with an alpha-methyl group . Researchers utilize DOB to investigate receptor binding kinetics, signal transduction pathways, and the role of serotonin in perception and cognition . It is critical to note that DOB is a Schedule I controlled substance under the United States Federal law and is listed in the Convention on Psychotropic Substances . This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety and regulatory protocols must be adhered to when handling this material.

Properties

CAS No.

52432-70-9

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(6-13)8-4-11(15-3)9(12)5-10(8)14-2/h4-5,7H,6,13H2,1-3H3

InChI Key

YJJFYOKEGOFNFA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=C(C=C1OC)Br)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • 2,5-Dimethoxybenzaldehyde or 2,5-dimethoxybenzene derivatives are common starting points.
  • Bromination at the 4-position of the aromatic ring is a critical step to introduce the bromo substituent.
  • Formation of the ethanamine side chain with beta-methyl substitution is typically achieved via condensation with nitroalkanes followed by reduction.

Stepwise Synthetic Routes

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
  • Bromination of 2,5-dimethoxybenzaldehyde is performed using bromine in glacial acetic acid or glacial acetic acid with bromine dissolved in it (GAA solvent). The reaction is typically carried out at room temperature for 24 hours, yielding 4-bromo-2,5-dimethoxybenzaldehyde crystals after recrystallization (~60% yield).

  • Alternative bromination methods include using H2O2/ammonium bromide or Oxone/NaBr in aqueous media for related dimethoxybenzene compounds.

Formation of the Beta-Methylated Side Chain
  • The Henry reaction (nitroaldol condensation) is employed by reacting 4-bromo-2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as triethylamine at low temperatures (-10°C). This forms a beta-nitrostyrene intermediate.

  • The reaction mixture is then acidified and the solvent removed to isolate the nitroalkene intermediate.

Reduction to the Target Amine
  • The nitroalkene intermediate is reduced to the corresponding amine using lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).

  • The reduction step converts the nitro group to the amine and saturates the double bond, yielding 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine.

  • The amine is often isolated as its hydrochloride salt by treatment with ethereal HCl for purification and stability.

Alternative Synthetic Approaches

Bromomethylation and Subsequent Functional Group Transformations

  • Starting from 1-bromo-2,5-dimethoxybenzene, bromomethylation using paraformaldehyde, NaBr, and sulfuric acid can introduce a bromomethyl group at the benzylic position.

  • This intermediate can undergo nucleophilic substitution (SN2) with hydroxide or nitrite ions, followed by oxidation steps (e.g., with DMSO or NaClO2) to form aldehydes or acids, which can be further transformed into the target amine.

Mandelic Acid Route

  • Reaction of 1-bromo-2,5-dimethoxybenzene with glyoxylic acid under acidic conditions forms mandelic acid derivatives.

  • Oxidation of mandelic acid with sodium persulfate and silver nitrate catalyst yields aldehydes, which can be converted to the amine side chain.

Summary Table of Key Steps and Conditions

Step Reagents/Conditions Outcome/Yield Notes
Bromination of 2,5-dimethoxybenzaldehyde Br2 in glacial acetic acid, RT, 24 h 4-bromo-2,5-dimethoxybenzaldehyde, ~60% yield Recrystallization from acetonitrile
Henry Reaction (Nitroaldol) Nitroethane, triethylamine, -10°C, 2-3 h Beta-nitrostyrene intermediate Low temperature to avoid racemization
Reduction of Nitroalkene LAH or Pd/C hydrogenation 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine Conversion to amine, isolation as HCl salt
Bromomethylation (alternative) Paraformaldehyde, NaBr, H2SO4 Bromomethylated intermediate Followed by SN2 and oxidation steps
Mandelic Acid Route (alternative) Glyoxylic acid, H2SO4; Na2S2O8, AgNO3 catalyst Aldehyde intermediate Further conversion to amine

Research Findings and Considerations

  • The methylation of hydroquinone to produce 2,5-dimethoxybenzene derivatives can be done using non-carcinogenic methylating agents such as betaine anhydrous with CaO, avoiding toxic reagents like dimethyl sulfate or methyl iodide.

  • The bromination step is critical and must be controlled to avoid polybromination or degradation of sensitive groups.

  • The Henry reaction temperature control is important to minimize racemization of stereoisomers, which affects the purity and biological activity of the final amine.

  • Reduction methods such as LAH provide high yields but require careful handling due to reactivity; catalytic hydrogenation offers a milder alternative.

  • The synthetic routes are adaptable to produce analogs by varying the nitroalkane or benzaldehyde substituents, enabling structure-activity relationship studies.

Chemical Reactions Analysis

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine and related compounds:

4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine

  • This compound, also known as 25B-NBOMe or 2C-B-NBOMe, is a derivative of 2,5-Dimethoxy-4-bromophenethylamine .
  • It is a potent partial agonist for the 5HT2A receptor .

2,5-Dimethoxy-4-bromophenethylamine (2C-B)

  • 2C-B is a psychoactive designer drug that has been sold under various street names like "Venus", "Bromo", "Erox", "XTC", or "Nexus" .
  • Studies have examined its metabolism and potential toxic effects .

Dimethoxybromoamphetamine (DOB)

  • DOB, also known as brolamfetamine, is a psychedelic drug and substituted amphetamine .
  • It acts as a serotonin 5-HT2 receptor agonist, with its psychedelic effects mediated through agonistic properties at the 5-HT2A receptor .
  • Due to its selectivity, DOB is used in scientific research to study the 5-HT2 receptor subfamily .

Case Studies & Detection

  • One case study details an intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in a 19-year-old male .
  • High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the detection and quantification of 25B-NBOMe .

Pharmacological Data of DOB

The following table outlines the activities of DOB at various receptors :

TargetAffinity (K~i~, nM)
5-HT~1A~2,550–6,327
5-HT~1B~941
5-HT~1D~636
5-HT~1E~556–1,427
5-HT~2A~0.6–81
5-HT~2B~2.9–44
5-HT~2C~1.3–60

Safety and Hazards of 2,5-Dimethoxy-4-bromophenethylamine

  • GHS classifications indicate that it is fatal if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine involves its interaction with specific molecular targets in the brain. It acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and neuronal activity, resulting in its psychoactive effects. The compound’s effects on dopamine and other neurotransmitter systems have also been studied, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Molecular Formula Substituents Receptor Affinity (5-HT2A) Potency (Relative to LSD) Duration of Action
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine C11H16BrNO2 4-Br, 2,5-OMe, β-CH3 Moderate-High* ~10-20x 8–12 hours
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C10H14BrNO2 4-Br, 2,5-OMe Moderate ~5x 4–8 hours
DOB (4-Bromo-2,5-dimethoxyamphetamine) C11H16BrNO2 4-Br, 2,5-OMe, α-CH3 High ~50-100x 18–24 hours
25B-NBOMe (N-Benzyl derivative) C18H22BrNO3 4-Br, 2,5-OMe, N-(2-MeO-benzyl) Very High ~100-200x 6–10 hours

*Inferred from structural analogs.

Key Findings:

2C-B: Lacks alkyl substitutions on the ethylamine chain, resulting in lower potency and shorter duration compared to methylated analogs. It is a classic hallucinogen with well-characterized entactogenic effects .

DOB : The alpha-methyl group (amphetamine backbone) enhances metabolic stability and 5-HT2A affinity, leading to prolonged effects and higher toxicity .

25B-NBOMe: The N-(2-methoxybenzyl) substitution drastically increases 5-HT2A binding affinity, making it one of the most potent hallucinogens in its class. However, this potency correlates with severe adverse effects, including seizures and fatalities .

Analytical and Toxicological Profiles

Table 2: Analytical Methods and Toxicity Data

Compound Common Detection Methods LD50 (Rodent, mg/kg) Notable Clinical Effects
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine HPLC-MS/MS, GC-MS* Not reported Agitation, tachycardia, hyperthermia
2C-B Immunoassay, LC-MS ~20–30 Visual distortions, empathy enhancement
DOB GC-MS, LC-TOF ~5–10 Vasoconstriction, hallucinations
25B-NBOMe HPLC-MS/MS (serum/urine) <1 Seizures, rhabdomyolysis, death

*Extrapolated from methods used for structural analogs.

Key Findings:

  • 25B-NBOMe requires highly sensitive techniques like HPLC-MS/MS for detection in biological samples due to its low active doses (µg range) .

Legal and Regulatory Status

  • 2C-B : Scheduled in most jurisdictions under psychotropic substance laws .
  • DOB : Prohibited under analog acts (e.g., U.S. Controlled Substance Act) .
  • NBOMe Series : Explicitly banned in the U.S., EU, and Australia due to high abuse liability and fatalities .

Research Implications

  • Metabolism : Unlike NBOMe compounds, which undergo hepatic N-debenzylation, beta-methyl derivatives may exhibit unique metabolic pathways requiring further study .

Biological Activity

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine, also known as brolamfetamine, is a synthetic compound belonging to the phenethylamine class. It has garnered attention for its psychoactive properties and its interaction with serotonin receptors, particularly the 5-HT2A receptor. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic pathways, and associated case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}BrNO2_2
  • Molecular Weight : 274.15 g/mol
  • Structural Features :
    • Bromine atom at the fourth position
    • Two methoxy groups at the second and fifth positions
    • Beta-methyl group attached to the ethylamine side chain

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine primarily functions as a serotonin receptor agonist , specifically targeting the 5-HT2A receptor . This interaction is responsible for its hallucinogenic effects and various physiological changes. Research indicates that it may also interact with other serotonin subtypes, including 5-HT2B and 5-HT2C , contributing to its complex pharmacological profile.

Table 1: Comparison of Serotonin Receptor Agonists

Compound NameTarget ReceptorNotable Effects
Brolamfetamine (4-Bromo-2,5-DMA)5-HT2AHallucinations, mood alterations
DOI (1-(2,5-Dimethoxyphenyl)-2-aminopropane)5-HT2AIncreased melanin synthesis
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)5-HT2APsychoactive effects similar to LSD

Pharmacological Effects

The agonistic activity at the 5-HT2A receptor leads to significant psychoactive effects, including:

  • Alterations in perception
  • Mood changes
  • Potential vasoconstriction at high doses, which may result in serious adverse effects such as arterial spasms.

Metabolism and Toxicology

Research on the metabolic pathways of related compounds like 2C-B has provided insights into how brolamfetamine might be metabolized in humans. Studies have identified several metabolites formed during hepatic metabolism:

  • Oxidative Deamination : Produces metabolites such as:
    • 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE)
    • 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
  • Demethylation : Further metabolism may lead to additional products like:
    • 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) .

Case Studies

Several case studies highlight the clinical implications of brolamfetamine use:

  • Intoxication Case : A young male presented with grand mal seizures after using a compound identified as 25B-NBOMe , a derivative related to brolamfetamine. The toxicological analysis revealed significant concentrations of the drug in serum and urine .
  • Adverse Reactions : Reports indicate that users have experienced severe physiological reactions including hallucinations, hypertension, and seizures after ingestion of compounds containing brolamfetamine or its analogs .

Q & A

Basic: What are the recommended analytical methods for quantifying 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine in biological matrices?

Methodological Answer:

  • HPLC-MS/MS is the gold standard for detection in serum and urine. Key parameters include:
    • Chromatographic conditions : C18 column (e.g., 2.6 µm, 100 Å), gradient elution with 0.1% formic acid in water and acetonitrile.
    • Mass detection : ESI+ mode, transitions m/z 259 → 170 (quantifier) and m/z 259 → 144 (qualifier) .
    • Validation metrics : LOD ≤ 0.1 ng/mL, LOQ ≤ 0.3 ng/mL, recovery >85% .
  • GC-MS with derivatization (e.g., BSTFA) is less sensitive but useful for metabolite screening (e.g., 2C-B-ALC and 2C-B-CBA) .

Advanced: How do species-specific metabolic pathways impact toxicological interpretations of 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine?

Methodological Answer:

  • In vitro hepatocyte models (rat, human) reveal divergent phase I metabolism:
    • Human hepatocytes : Predominant N-demethylation and hydroxylation pathways, producing inactive metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid .
    • Rat hepatocytes : Extensive O-demethylation, generating potential neurotoxic intermediates (e.g., brominated catechols) .
  • Contradiction : While human studies suggest limited active metabolites, rodent models indicate prolonged toxicity due to reactive intermediates. This necessitates species-specific extrapolation in preclinical studies .

Basic: What synthetic routes are reported for 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine and its derivatives?

Methodological Answer:

  • Core synthesis :
    • Bromination : Electrophilic substitution of 2,5-dimethoxybenzene with Br₂/FeCl₃ to yield 4-bromo-2,5-dimethoxybenzene .
    • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro intermediates to produce the primary amine .
  • NBOMe derivatives : N-benzylation using 2-methoxybenzyl chloride under anhydrous conditions (e.g., DCM, TEA) .

Advanced: What receptor binding profiles and signaling mechanisms are associated with 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine?

Methodological Answer:

  • 5-HT₂A agonism : Primary mechanism, with EC₅₀ = 2.1 nM (radioligand displacement assays using [³H]ketanserin in HEK293 cells) .
  • Functional selectivity : β-arrestin-2 recruitment is 10-fold higher than Gq-mediated IP3 accumulation, suggesting biased signaling .
  • Contradiction : Some NBOMe derivatives exhibit partial agonism at 5-HT₂C receptors, complicating neurotoxicity predictions .

Basic: How can structural analogs of this compound be distinguished using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR :
    • 4-Bromo substitution : Distinct aromatic proton splitting (δ 7.2–7.4 ppm, doublet) .
    • Methoxy groups : Singlets at δ 3.7–3.9 ppm .
  • FT-IR : C-Br stretch at 550–600 cm⁻¹; NH₂ bend at 1600–1650 cm⁻¹ .

Advanced: What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., plasma half-life vs. subjective effects)?

Methodological Answer:

  • Human observational studies : Combine LC-MS/MS plasma analysis with real-time psychometric scales (e.g., Hallucinogen Rating Scale) .
  • Key findings : Plasma half-life (t₁/₂ = 6–8 hr) mismatches subjective effects (duration >12 hr), suggesting tissue redistribution or metabolite accumulation .
  • Animal models : Microdialysis in rat prefrontal cortex to correlate free drug levels with behavioral outputs .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure = 0.01 mmHg at 25°C) .
  • Deactivation : Acidic hydrolysis (1M HCl, 60°C, 2 hr) followed by neutralization .

Advanced: How do structural modifications (e.g., NBOMe vs. amphetamine derivatives) alter pharmacological potency?

Methodological Answer:

  • NBOMe substitution : Increases 5-HT₂A binding affinity 100-fold (Ki = 0.2 nM vs. 20 nM for 2C-B) due to enhanced lipophilicity and receptor docking .
  • β-methyl group : Reduces MAO-B metabolism, prolonging half-life compared to non-methylated analogs .

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